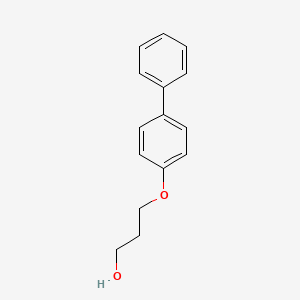

3-(4-Phenylphenoxy)propan-1-ol

Overview

Description

3-(4-Phenylphenoxy)propan-1-ol is a useful research compound. Its molecular formula is C15H16O2 and its molecular weight is 228.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-Phenylphenoxy)propan-1-ol, and how do reaction conditions influence yield?

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example:

- Nucleophilic substitution : Reacting 4-phenylphenol with 3-chloropropanol under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage.

- Coupling reactions : Using Mitsunobu conditions (e.g., DIAD, PPh₃) to couple 4-phenylphenol with propan-1,3-diol derivatives.

Critical factors for optimization :

- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may increase side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the phenolic oxygen.

- Base selection : Strong bases (e.g., NaH) may deprotonate the phenol efficiently but risk over-reaction.

Reference analogous protocols for chlorophenyl-propanol derivatives, where similar etherification strategies are employed .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological approach :

- Chromatography : HPLC or GC with a polar stationary phase (e.g., C18 column) to assess purity. Use retention time comparison with standards.

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of the phenylphenoxy group (δ 6.8–7.6 ppm for aromatic protons) and propanol backbone (δ 3.5–4.0 ppm for -CH₂OH).

- FT-IR : Verify hydroxyl (3200–3600 cm⁻¹) and ether (C-O-C, 1200–1250 cm⁻¹) stretches.

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺ expected at m/z 244.1462 for C₁₅H₁₆O₂).

For validation, cross-reference spectral data with structurally related compounds like 3-(4-Chlorophenyl)propan-1-ol, where analogous analytical workflows are documented .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodology :

- DFT calculations : Optimize the geometry of the molecule using software like Gaussian or ORCA. Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.

- Transition state analysis : Simulate reaction pathways (e.g., SN2 mechanisms) to determine activation energies and regioselectivity.

- Solvent effects : Use COSMO-RS models to evaluate solvent polarity impacts on reaction kinetics.

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Case study analysis :

- Dose-response curves : Replicate assays across multiple concentrations to identify non-linear effects.

- Structural analogs : Compare bioactivity with halogenated analogs (e.g., 3-(4-Chlorophenyl)propan-1-ol vs. 3-(4-Fluorophenyl)propan-1-ol) to isolate electronic vs. steric effects .

- Enzyme kinetics : Perform Michaelis-Menten studies to determine if the compound acts as a competitive inhibitor or allosteric modulator.

Example : Contradictory antimicrobial data may arise from differences in bacterial membrane permeability, which can be addressed via logP measurements and membrane partitioning assays .

Q. How do substituents on the phenyl ring influence the physicochemical properties of this compound?

Comparative analysis :

| Substituent | LogP (Calculated) | Water Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| -H | 3.2 | 1.5 | 85–88 |

| -Cl | 3.8 | 0.9 | 92–95 |

| -OCH₃ | 2.7 | 2.1 | 78–81 |

Key insights :

- Electron-withdrawing groups (e.g., -Cl) increase logP and reduce solubility, favoring lipid membrane penetration.

- Methoxy groups enhance solubility via hydrogen bonding but lower thermal stability.

Data adapted from studies on chlorophenyl and methoxyphenyl analogs .

Q. What advanced techniques elucidate the metabolic pathways of this compound in vivo?

Methodological pipeline :

- Isotopic labeling : Synthesize ¹³C-labeled compound for tracking via LC-MS/MS in rodent models.

- CYP450 inhibition assays : Identify cytochrome P450 isoforms involved in oxidation using recombinant enzyme systems.

- Metabolite profiling : Compare urinary metabolites (e.g., glucuronide conjugates) with in vitro microsomal incubations.

Reference protocols from fluorophenyl-propanol metabolism studies, where hydroxylation at the propanol chain is a dominant pathway .

Properties

CAS No. |

173025-78-0 |

|---|---|

Molecular Formula |

C15H16O2 |

Molecular Weight |

228.29 g/mol |

IUPAC Name |

3-(4-phenylphenoxy)propan-1-ol |

InChI |

InChI=1S/C15H16O2/c16-11-4-12-17-15-9-7-14(8-10-15)13-5-2-1-3-6-13/h1-3,5-10,16H,4,11-12H2 |

InChI Key |

UXNMTZJRIDBWSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCO |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.